molecular formula C30H37NO3SSi B8393283 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane

4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane

Cat. No.: B8393283
M. Wt: 519.8 g/mol
InChI Key: FQIFHSIMZNFLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 60 bonds, including 29 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds . It also features a three-membered ring, three six-membered rings, a seven-membered ring, and a secondary amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane involves multiple steps, starting with the formation of the bicyclic core. The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group during the reaction. The tosyl group is added to enhance the stability and reactivity of the compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. The tert-butyldiphenylsilyl and tosyl groups enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane is unique due to its combination of the tert-butyldiphenylsilyl and tosyl groups, which enhance its stability and reactivity. Its bicyclic structure also provides a rigid framework, making it a valuable building block in organic synthesis .

Properties

Molecular Formula

C30H37NO3SSi

Molecular Weight

519.8 g/mol

IUPAC Name

tert-butyl-[[3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-4-yl]methoxy]-diphenylsilane

InChI

InChI=1S/C30H37NO3SSi/c1-23-15-17-27(18-16-23)35(32,33)31-21-25-19-24(25)20-26(31)22-34-36(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,24-26H,19-22H2,1-4H3

InChI Key

FQIFHSIMZNFLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3CC2CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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